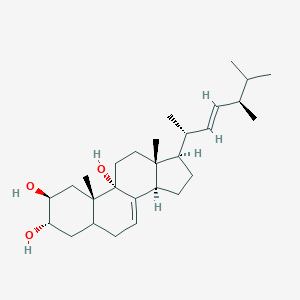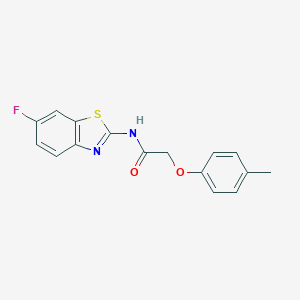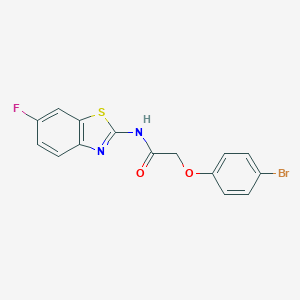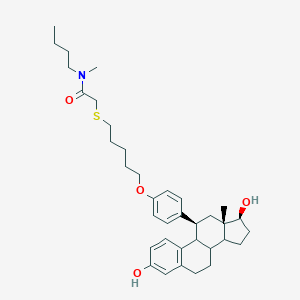![molecular formula C20H19N3O3S B238146 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide, also known as TFP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFP is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders.
作用机制
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways in the brain, which are involved in reward and motivation. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide binds to the dopamine D3 receptor and blocks the binding of dopamine, thereby reducing the activity of the reward and motivation pathways.
Biochemical and Physiological Effects:
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have several biochemical and physiological effects in animal models. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide reduces drug-seeking behavior in animal models of addiction by reducing the activity of the reward and motivation pathways. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide also improves cognitive function in animal models of schizophrenia by modulating the activity of the dopamine D3 receptor in the prefrontal cortex. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has also been shown to improve motor function in animal models of Parkinson's disease by reducing the activity of the dopamine D3 receptor in the basal ganglia.
实验室实验的优点和局限性
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, which allows for precise modulation of the receptor activity. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide also has good solubility and stability, which makes it easy to handle and store. However, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has some limitations for lab experiments, including its high cost and limited availability.
未来方向
There are several future directions for research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide. One direction is to investigate the potential therapeutic applications of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide. Additionally, further studies are needed to understand the long-term effects of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide on the dopamine D3 receptor and its downstream signaling pathways.
合成方法
The synthesis of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling reaction between 4-(2-thienylcarbonyl)-1-piperazine and 4-bromoaniline, followed by the cyclization reaction to form the furan ring. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide has also been investigated as a potential treatment for Parkinson's disease, as the dopamine D3 receptor is implicated in the pathophysiology of the disease.
属性
产品名称 |
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide |
|---|---|
分子式 |
C20H19N3O3S |
分子量 |
381.4 g/mol |
IUPAC 名称 |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c24-19(17-3-1-13-26-17)21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)20(25)18-4-2-14-27-18/h1-8,13-14H,9-12H2,(H,21,24) |
InChI 键 |
RLNCSPYXDTTXJQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4 |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4 |
溶解度 |
1.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)



![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)




![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)